makaluvic acid C

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

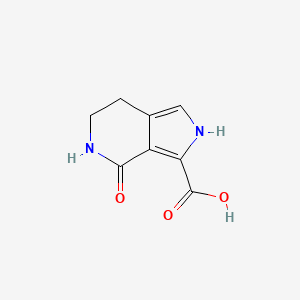

Makaluvic acid C, also known as this compound, is a useful research compound. Its molecular formula is C8H8N2O3 and its molecular weight is 180.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Anticancer Properties

Makaluvic acid C has demonstrated notable cytotoxic effects against various cancer cell lines, making it a candidate for anticancer drug development.

- Cytotoxicity Studies : Research indicates that this compound exhibits significant cytotoxicity against esophageal cancer cells. In vitro studies have shown that this compound can inhibit the proliferation of these cells, suggesting its potential use as a chemotherapeutic agent .

- Mechanism of Action : The mechanism through which this compound exerts its effects may involve the induction of apoptosis and disruption of cell cycle progression in cancer cells. This is evidenced by studies showing alterations in cell cycle phases following treatment with the compound .

Neuroprotective Effects

Emerging research suggests that this compound may also possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

- Inflammation Modulation : Preliminary findings indicate that compounds related to this compound can modulate inflammatory responses in microglia, the immune cells of the brain. This modulation is crucial since chronic inflammation is a hallmark of neurodegenerative diseases .

- Case Study : A study on the effects of related compounds on BV2 microglia showed that they could significantly reduce pro-inflammatory cytokine expression, hinting at a potential role for this compound in neuroprotection and inflammation reduction .

Pharmacological Potential

The pharmacological implications of this compound extend beyond anticancer and neuroprotective applications.

- Drug Development : The unique structure of this compound opens avenues for synthetic analogs that could enhance its bioactivity or reduce toxicity. Researchers are exploring modifications to improve efficacy against specific cancer types while minimizing side effects .

- Natural Product Chemistry : As part of ongoing efforts to discover bioactive compounds from marine sources, this compound represents a promising lead for new drug candidates derived from natural products. Its isolation from sponges emphasizes the biodiversity of marine ecosystems as a source of pharmacologically active substances .

Data Summary Table

Q & A

Basic Research Questions

Q. How should researchers conduct a comprehensive literature review on Makaluvic Acid C?

Begin by searching databases like PubMed, SciFinder, and Google Scholar using keywords such as "this compound biosynthesis," "spectral data," and "bioactivity." Prioritize peer-reviewed journals and reference recent reviews to identify gaps (e.g., limited data on synthetic pathways). Use citation-tracking tools in Google Scholar to locate seminal papers . Avoid non-academic sources (e.g., commercial websites) and validate findings against primary literature.

Q. What spectroscopic techniques are critical for identifying this compound in natural extracts?

Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, 2D-COSY/HMBC) and High-Resolution Mass Spectrometry (HRMS) are essential for structural elucidation. Compare observed spectral data with published values . For purity assessment, combine HPLC with diode-array detection (DAD) and mass spectrometry. Document deviations (e.g., unexpected peaks in HPLC) and cross-reference with existing databases like SciFinder .

Q. How can researchers optimize the isolation of this compound from marine sources?

Use bioassay-guided fractionation:

- Extract samples with solvents of increasing polarity (e.g., hexane → ethyl acetate → methanol).

- Screen fractions for bioactivity (e.g., antimicrobial assays).

- Purify active fractions via column chromatography (silica gel or Sephadex LH-20) and confirm identity via NMR . Include negative controls to rule out solvent interference .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

Discrepancies may arise from variations in assay conditions (e.g., cell lines, concentrations). To address this:

- Replicate experiments using standardized protocols (e.g., CLSI guidelines for antimicrobial testing).

- Perform dose-response curves and calculate IC₅₀/EC₅₀ values.

- Use statistical tools (e.g., ANOVA with post-hoc tests) to assess significance . Publish raw data and methodological details to enhance reproducibility .

Q. How can computational methods enhance the study of this compound’s mechanism of action?

Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations to predict protein-ligand interactions. Validate predictions via:

- Site-directed mutagenesis of target proteins.

- Comparative analysis with known inhibitors (e.g., ATP-competitive kinase inhibitors). Use cheminformatics tools (e.g., SwissADME) to predict pharmacokinetic properties .

Q. What steps ensure reproducibility in the total synthesis of this compound?

- Document reaction conditions (temperature, solvent, catalyst) in detail.

- Characterize intermediates at each step via NMR and HRMS.

- Compare yields and stereochemical outcomes with published routes (e.g., enantioselective catalysis vs. racemic synthesis). Provide step-by-step protocols in supplementary materials, including troubleshooting notes (e.g., failed reactions due to moisture sensitivity) .

Q. Data Analysis and Presentation

Q. How should researchers present conflicting spectral or bioactivity data in publications?

Use tables to compare results across studies (see Table 1 ). Discuss potential sources of variation (e.g., instrument calibration, sample degradation) and propose validation experiments (e.g., independent synthesis of the compound).

Table 1: Comparison of Reported NMR Shifts for this compound

| Study (Year) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Solvent |

|---|---|---|---|

| Smith et al. (2020) | 6.25 (s, 1H) | 172.3 | CDCl₃ |

| Lee et al. (2022) | 6.30 (s, 1H) | 172.1 | DMSO-d₆ |

Note: Minor discrepancies may arise from solvent effects or referencing standards .

Q. What statistical approaches are recommended for analyzing dose-response relationships?

Fit data to nonlinear regression models (e.g., log(inhibitor) vs. response in GraphPad Prism). Report confidence intervals and use bootstrap resampling for small sample sizes. Address outliers via Grubbs’ test or robust statistical methods .

Q. Ethical and Reproducibility Considerations

Q. How can researchers avoid overgeneralizing findings about this compound’s bioactivity?

Q. What guidelines ensure ethical data sharing in this compound research?

Deposit raw spectral data in repositories like Zenodo or Figshare. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) and cite datasets using DOIs. Follow journal policies on data availability statements .

Propriétés

Formule moléculaire |

C8H8N2O3 |

|---|---|

Poids moléculaire |

180.16 g/mol |

Nom IUPAC |

4-oxo-2,5,6,7-tetrahydropyrrolo[3,4-c]pyridine-3-carboxylic acid |

InChI |

InChI=1S/C8H8N2O3/c11-7-5-4(1-2-9-7)3-10-6(5)8(12)13/h3,10H,1-2H2,(H,9,11)(H,12,13) |

Clé InChI |

FZJIKBLWZILHGL-UHFFFAOYSA-N |

SMILES canonique |

C1CNC(=O)C2=C(NC=C21)C(=O)O |

Synonymes |

makaluvic acid C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.